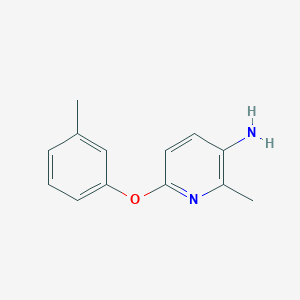
2-Methyl-6-(m-tolyloxy)pyridin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-6-(m-tolyloxy)pyridin-3-amine is an organic compound with the molecular formula C₁₃H₁₄N₂O. It is a derivative of pyridine, characterized by the presence of a methyl group at the 2-position, a methoxy group at the 6-position, and an amine group at the 3-position of the pyridine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(m-tolyloxy)pyridin-3-amine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The choice of reagents, catalysts, and solvents can be optimized to maximize yield and minimize costs. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
2-Methyl-6-(m-tolyloxy)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives, depending on the nucleophile employed .
科学研究应用
2-Methyl-6-(m-tolyloxy)pyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Methyl-6-(m-tolyloxy)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
2-Methyl-6-(o-tolyloxy)pyridin-3-amine: This compound has a similar structure but with the methoxy group at the ortho position.
2-Methyl-6-(p-tolyloxy)pyridin-3-amine: This compound has the methoxy group at the para position.
Uniqueness
2-Methyl-6-(m-tolyloxy)pyridin-3-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group at the meta position can result in different electronic and steric effects compared to the ortho and para isomers, potentially leading to distinct properties and applications .
属性
分子式 |
C13H14N2O |
|---|---|
分子量 |
214.26 g/mol |
IUPAC 名称 |
2-methyl-6-(3-methylphenoxy)pyridin-3-amine |
InChI |
InChI=1S/C13H14N2O/c1-9-4-3-5-11(8-9)16-13-7-6-12(14)10(2)15-13/h3-8H,14H2,1-2H3 |
InChI 键 |
LVZDZFSIVLBOMI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)OC2=NC(=C(C=C2)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















